4-[2-(Diethylamino)ethoxy]benzonitrile
Description
Contextualization in the Chemistry of Benzonitrile (B105546) Derivatives
Benzonitrile and its derivatives are a cornerstone class of compounds in organic chemistry, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring. bio-fount.com The chemistry of these molecules is rich and versatile, stemming from the electronic properties and reactivity of the nitrile functionality.
Synthesis and Structure: The synthesis of benzonitrile derivatives can be achieved through various established methods. Industrially, the ammoxidation of toluene (B28343) is a common route. bio-fount.com In a laboratory setting, classic methods include the dehydration of benzamide (B126) or the Rosenmund–von Braun reaction, which involves the cyanation of an aryl halide. bio-fount.com For substituted benzonitriles like 4-[2-(Diethylamino)ethoxy]benzonitrile, a common synthetic strategy is the Williamson ether synthesis. This would typically involve reacting 4-hydroxybenzonitrile (B152051) (also known as 4-cyanophenol) with a haloalkane, in this case, 2-chloro-N,N-diethylethanamine, in the presence of a base.
Reactivity: The nitrile group is a key reactive center in benzonitrile derivatives. It can undergo a variety of chemical transformations:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a benzoic acid.
Reduction: Reduction of the nitrile group can produce a benzylamine.
Organometallic Addition: Grignard reagents and other organometallic compounds can add to the carbon of the nitrile group to form ketones after hydrolysis. jeeadv.ac.in
The substituents on the benzene ring significantly modulate the reactivity of the benzonitrile core. In this compound, the alkoxy group at the para position is electron-donating, which can influence the electrophilic substitution reactions on the aromatic ring. jeeadv.ac.in
Table 1: Physicochemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 49773-11-7 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.3 g/mol |
Interdisciplinary Significance in Synthetic and Physical Organic Chemistry
The unique structure of this compound lends it potential significance across the interconnected fields of synthetic and physical organic chemistry.
Synthetic Organic Chemistry: As a functionalized benzonitrile, this compound serves as a valuable building block. The presence of multiple reactive sites—the nitrile, the aromatic ring, and the tertiary amine—allows for its use in the synthesis of more complex molecules. Benzonitrile derivatives are widely used as intermediates in the manufacturing of pharmaceuticals, dyes, and agrochemicals. beilstein-journals.org The nitrile can be converted into amines, acids, or ketones, making it a versatile synthon for constructing diverse molecular architectures. jeeadv.ac.in The tertiary amine moiety also offers a handle for further chemical modification or for altering the solubility and basicity of resulting molecules.
Physical Organic Chemistry: The field of physical organic chemistry investigates the relationship between chemical structure and reactivity, often focusing on reaction mechanisms and the physical properties of molecules. Benzonitriles substituted with both electron-donating and electron-withdrawing groups are of particular interest. This "push-pull" electronic structure, present in this compound, can give rise to interesting photophysical behaviors, such as fluorescence. Such molecules are often studied as molecular probes and in the development of materials for optoelectronics. The study of how the flexible diethylaminoethoxy chain influences the molecule's conformation and electronic properties compared to simpler alkoxy groups is a relevant area of investigation. Furthermore, the effect of substituents on the reactivity of the nitrile group and the aromatic ring is a classic topic in physical organic chemistry, with electron-donating groups like the one present in this molecule known to affect reaction rates and regioselectivity. acs.org
Table 2: Key Functional Groups and Their Relevance
| Functional Group | Class | Relevance |
| -C≡N | Nitrile | Versatile synthetic handle (hydrolysis, reduction, etc.); electron-withdrawing. |
| -O-CH₂-CH₂- | Ether | Links the amine to the aromatic ring; electron-donating. |
| -N(CH₂CH₃)₂ | Tertiary Amine | Provides basicity, potential site for quaternization, influences solubility. |
| C₆H₄ | Benzene Ring | Aromatic core, site for electrophilic substitution. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRGTFWXJNELCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321242 | |
| Record name | 4-[2-(diethylamino)ethoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49773-11-7 | |
| Record name | NSC372345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(diethylamino)ethoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 4 2 Diethylamino Ethoxy Benzonitrile
Established Synthetic Routes to 4-[2-(Diethylamino)ethoxy]benzonitrile
Traditional synthetic pathways to this compound are typically convergent, assembling the final molecule from key precursors that already contain the primary functional groups. These methods are valued for their reliability and scalability.
Etherification Approaches from Phenolic Precursors
The most direct and widely used method for constructing the ether bond in this compound is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgyoutube.com This classical nucleophilic substitution reaction involves the deprotonation of a phenolic precursor, 4-hydroxybenzonitrile (B152051) (also known as 4-cyanophenol), to form a phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide, in this case, 2-(diethylamino)ethyl chloride, to form the desired ether. masterorganicchemistry.com
The reaction proceeds via an SN2 mechanism, which favors the use of primary alkyl halides like 2-(diethylamino)ethyl chloride to minimize competing elimination reactions that can occur with secondary or tertiary halides. libretexts.org The choice of base and solvent is critical for optimizing reaction conditions. While strong bases like sodium hydride (NaH) are effective, the acidity of the phenolic proton (pKa ≈ 7.9) allows for the use of more moderate bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chembk.com
| Phenolic Precursor | Alkylating Agent | Base | Solvent | Key Conditions | Yield |
|---|---|---|---|---|---|
| 4-Hydroxybenzonitrile | 2-(Dimethylamino)ethyl chloride | Potassium Hydroxide (KOH) | Acetone | Reflux, 8 hours | 97% |
| 4-Methylphenol | Chloroacetic acid | Sodium Hydroxide (NaOH) | Water | 90-100°C, 30-40 minutes | Not specified |
| Phenol | 2-(Diethylamino)ethyl chloride | Sodium Hydride (NaH) | Aprotic solvent (e.g., DMF, THF) | Room temperature to moderate heat | Typically high |
Nitrile Group Introduction and Modification Strategies
The synthesis of the crucial precursor, 4-hydroxybenzonitrile, involves several established methods for introducing a nitrile group onto an aromatic ring. chembk.com The choice of method often depends on the availability and cost of the starting materials.
One prominent method is the Sandmeyer reaction , which begins with an aromatic amine, such as p-aminophenol. wikipedia.orglscollege.ac.in The amine is first converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then reacted with a copper(I) cyanide salt, which displaces the diazonium group to yield the benzonitrile (B105546). wikipedia.orgnbinno.com While effective, the diazotization step can be challenging to manage on an industrial scale. google.com
Another common pathway starts from p-hydroxybenzoic acid or its derivatives. dissertationtopic.netpatsnap.com This can involve a one-step dehydration and ammoniation process. For example, heating p-hydroxybenzoic acid with urea (B33335) and a dehydrating agent like sulfamic acid in a high-boiling inert solvent can produce 4-hydroxybenzonitrile in good yields. dissertationtopic.net Alternatively, the corresponding aldehyde, p-hydroxybenzaldehyde, can be converted to the nitrile by reaction with hydroxylamine (B1172632) hydrochloride. chembk.com
The Rosenmund-von Braun reaction offers another route, involving the reaction of an aryl halide (e.g., 4-bromophenol) with copper(I) cyanide, often at elevated temperatures. atamanchemicals.comchemicalbook.com Industrial production may also utilize the ammoxidation of p-cresol, where the methyl group is converted to a nitrile in the presence of ammonia (B1221849) and oxygen at high temperatures over a catalyst. chembk.commedcraveonline.com
| Method | Starting Material | Key Reagents | General Description |
|---|---|---|---|
| Sandmeyer Reaction | p-Aminophenol | 1. NaNO₂ / H⁺ 2. CuCN | Diazotization of the amine followed by displacement with cyanide. wikipedia.orglscollege.ac.in |
| From Carboxylic Acid | p-Hydroxybenzoic acid | Urea, Dehydrating Agent (e.g., Sulfamic Acid) | High-temperature dehydration and ammoniation. dissertationtopic.net |
| From Aldehyde | p-Hydroxybenzaldehyde | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Conversion of the aldehyde to an oxime, followed by dehydration. chembk.com |
| Ammoxidation | p-Cresol | NH₃, O₂, Catalyst | Vapor-phase catalytic conversion of the methyl group to a nitrile. medcraveonline.com |
| Rosenmund-von Braun | 4-Bromophenol | CuCN | Nucleophilic substitution of the aryl halide with cyanide. atamanchemicals.com |
Amine Functionalization Techniques for the Diethylaminoethoxy Moiety
The diethylaminoethoxy portion of the molecule is introduced using the key reagent 2-(diethylamino)ethyl chloride, which is typically prepared as its hydrochloride salt. sigmaaldrich.comcdhfinechemical.com The synthesis of this reagent starts with N,N-diethylethanolamine.
A standard laboratory and industrial method for this conversion is the reaction of N,N-diethylethanolamine with a chlorinating agent, most commonly thionyl chloride (SOCl₂). google.comorgsyn.org The reaction is highly exothermic and is typically performed in a suitable solvent or neat, often with cooling, to control the reaction rate and minimize side products. orgsyn.org The process yields 2-(diethylamino)ethyl chloride hydrochloride directly, which can be isolated as a stable crystalline solid. google.comgoogle.com
The synthesis of the N,N-diethylethanolamine precursor itself can be achieved through several routes. A common industrial method involves the reaction of diethylamine (B46881) with ethylene (B1197577) oxide. This reaction opens the epoxide ring to form the desired amino alcohol.
Novel Synthetic Methodologies and Process Optimization
While established routes are reliable, ongoing research focuses on developing more efficient, selective, and sustainable methods for synthesizing this compound and related compounds.
Chemo-, Regio-, and Stereoselective Synthesis Investigations
The synthesis of this compound is primarily concerned with regioselectivity, ensuring the correct 1,4- (or para) substitution pattern on the benzene (B151609) ring. fiveable.me Traditional syntheses achieve this by starting with a precursor that already has the desired substitution, such as 4-hydroxybenzonitrile or p-hydroxybenzoic acid. libretexts.org This strategy circumvents the challenges of controlling regioselectivity that would arise from attempting to functionalize a monosubstituted benzene ring, which would typically yield a mixture of ortho and para isomers.
Modern synthetic methods, such as palladium-catalyzed C-H activation/functionalization, offer pathways to construct multi-substituted benzenes with high regioselectivity, potentially providing alternative routes to the core structure. acs.org However, for this specific target molecule, the use of a pre-functionalized starting material remains the most straightforward approach.
Chemoselectivity is also a key consideration. In the Williamson ether synthesis step, the base must selectively deprotonate the phenolic hydroxyl group without reacting with other potentially sensitive functionalities. The established conditions are highly chemoselective for this purpose.
Stereoselectivity is not a factor in the synthesis of the achiral this compound. However, advancements in asymmetric catalysis are highly relevant for the synthesis of chiral benzonitrile derivatives, where controlling the spatial arrangement of substituents is critical.
Catalyst Development in the Synthesis of Benzonitrile Derivatives
Catalysis plays a pivotal role in the modern synthesis of benzonitrile derivatives, offering milder reaction conditions, higher yields, and improved sustainability. researchgate.net
For C-O bond formation, transition metal catalysts, particularly those based on palladium and copper, are alternatives to the classical Williamson ether synthesis. numberanalytics.com These catalytic cycles can involve steps like oxidative addition and reductive elimination to form the ether linkage under different conditions. acs.org
Significant advancements have been made in the catalytic synthesis of the nitrile group itself.
Ammoxidation Catalysts : For industrial-scale synthesis, novel catalysts composed of transition metal oxide clusters (e.g., Ni, Co, V, Mo) fabricated within the pores of zeolites have been developed. These catalysts show high selectivity and activity for the ammoxidation of alkylbenzenes (like p-cresol) to benzonitriles, effectively suppressing combustion side reactions even at higher reactant concentrations. medcraveonline.com
Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. rsc.orgmanchester.ac.ukmanchester.ac.uk Organic dyes or metal complexes can catalyze the conversion of starting materials like benzyl (B1604629) alcohols or even methyl arenes directly to aryl nitriles. researchgate.net These methods often proceed via radical intermediates and offer a green alternative to traditional high-temperature processes.
Ionic Liquids : Ionic liquids have been employed as recyclable co-solvents and catalysts for the synthesis of benzonitriles from benzaldehydes. rsc.org They can facilitate the reaction and simplify product separation and catalyst recovery, aligning with the principles of green chemistry.
| Catalytic System | Reaction Type | Precursor(s) | Key Advantages |
|---|---|---|---|
| Transition Metal Oxides in Zeolites | Ammoxidation | Alkylbenzenes (e.g., p-Cresol) | High selectivity, suppresses side reactions, suitable for industrial scale. medcraveonline.com |
| Organic Photoredox Catalysts (e.g., 4CzIPN) | Nitrile Formation | Benzyl Alcohols, Methyl Arenes | Mild conditions (visible light), radical mechanism, high functional group tolerance. researchgate.net |
| Ionic Liquids (e.g., [HSO₃-b-Py]·HSO₄) | Nitrile Formation | Benzaldehydes | Acts as co-solvent and catalyst, recyclable, simplifies separation. rsc.org |
| Palladium/Copper Complexes | C-O Bond Formation | Aryl Halides, Phenols | Alternative to Williamson synthesis, broad scope. numberanalytics.com |
Flow Chemistry and Continuous Processing Applications in Aromatic Ether Synthesis
The synthesis of aromatic ethers, such as this compound, has traditionally been performed using batch processing methods, most notably the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction typically involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. byjus.com While effective, batch production can present challenges related to safety, scalability, and process control, particularly for exothermic reactions.
In recent years, flow chemistry, or continuous processing, has emerged as a powerful alternative for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comresearchgate.net This methodology offers significant advantages over traditional batch methods, including enhanced heat transfer, improved mixing, superior safety profiles, and greater potential for automation and scalability. mdpi.com The high surface-area-to-volume ratio in microreactors or tube reactors allows for precise temperature control, mitigating risks associated with highly exothermic reactions. researchgate.net
For aromatic ether synthesis, continuous flow processes can be designed to continuously mix a stream of a phenoxide precursor with an alkylating agent stream in a heated reactor coil. The product stream emerges continuously and can be directed to subsequent purification or reaction steps. This approach not only improves safety but can also lead to higher yields and purity by minimizing the formation of byproducts due to better control over reaction time and temperature. acs.org For example, a continuous etherification process can be established where reagents are constantly fed into the reactor and product is continuously removed, making the synthesis highly efficient for large-scale production. brainly.in
Table 1: Comparison of Batch Processing vs. Continuous Flow for Aromatic Ether Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent due to high surface-area-to-volume ratio. |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Inherently safer; small reaction volumes minimize risk. |
| Scalability | Complex; often requires re-optimization of conditions. | Simpler; achieved by running the process for a longer duration. |
| Process Control | Less precise control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. |
| Yield & Purity | May be lower due to side reactions from poor heat control. | Often higher due to minimized side reactions and better control. |
| Footprint | Large, with significant vessel and infrastructure needs. | Smaller, more compact reactor systems. |
Derivatization Reactions and Functional Group Interconversions of this compound
The structure of this compound offers three distinct regions for chemical modification: the nitrile group, the diethylaminoethoxy side chain, and the benzonitrile ring. These sites allow for a wide range of derivatization reactions to produce new analogues with potentially altered chemical or biological properties.
Chemical Modifications of the Nitrile Group
The nitrile, or cyano (-C≡N), group is a versatile functional group that can be converted into a variety of other functionalities. weebly.com
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis with an acid like HCl yields 4-[2-(diethylamino)ethoxy]benzoic acid directly. libretexts.org Base-catalyzed hydrolysis, using a reagent such as NaOH, initially forms the carboxylate salt (sodium 4-[2-(diethylamino)ethoxy]benzoate), which then requires acidification to produce the free carboxylic acid. weebly.comlibretexts.org This hydrolysis proceeds through a 4-[2-(diethylamino)ethoxy]benzamide intermediate. weebly.compharmacy180.com
Reduction: The nitrile group can be readily reduced to a primary amine. A common and effective method is treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent, which would yield 4-[2-(diethylamino)ethoxy]benzylamine. Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is another widely used method for this transformation.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 4'-[2-(diethylamino)ethoxy]acetophenone.
Table 2: Summary of Potential Nitrile Group Transformations
| Reaction Type | Reagents & Conditions | Resulting Functional Group | Product Name |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | Carboxylic Acid | 4-[2-(Diethylamino)ethoxy]benzoic acid |
| Base Hydrolysis | 1. OH⁻ (e.g., aq. NaOH), Heat; 2. H₃O⁺ | Carboxylic Acid | 4-[2-(Diethylamino)ethoxy]benzoic acid |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine | 4-[2-(Diethylamino)ethoxy]benzylamine |
| Grignard Reaction | 1. R-MgBr, Et₂O; 2. H₃O⁺ | Ketone | 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1-alkanone |
Transformations Involving the Diethylaminoethoxy Side Chain
The side chain offers two primary sites for reaction: the ether linkage and the terminal tertiary amine.
Ether Cleavage: The aryl-alkyl ether bond can be cleaved to yield a phenol. This is a common transformation typically achieved by heating with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group carbon (Sₙ2 reaction), as the phenyl C-O bond is resistant to this type of substitution. libretexts.org The products of this reaction would be 4-cyanophenol and 2-(diethylamino)ethyl halide. Other reagents, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers. researchgate.net
Reactions of the Tertiary Amine: The diethylamino group is basic and will react with acids to form ammonium (B1175870) salts. As a tertiary amine, it can also react with alkylating agents. For instance, treatment with an alkyl halide like methyl iodide would result in a quaternization reaction, forming a quaternary ammonium salt: 4-[2-(trimethylammonio)ethoxy]benzonitrile iodide. Tertiary amines can be incompatible with strong oxidizing agents. atamankimya.com
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile Ring
The reactivity and regioselectivity of substitution reactions on the aromatic ring are governed by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The benzonitrile ring possesses two substituents with opposing electronic effects. The alkoxy group (-OR) is a strongly activating, electron-donating group that directs incoming electrophiles to the ortho and para positions. cognitoedu.orgyoutube.com The nitrile group (-CN) is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. cognitoedu.orgwikipedia.org
In this case, the powerful activating effect of the alkoxy group dominates, making the ring more susceptible to electrophilic attack than benzene itself. Since the alkoxy and nitrile groups are para to each other, the directing influence of the alkoxy group will steer new substituents to its ortho positions (C3 and C5). Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts acylation (with RCOCl/AlCl₃) would be expected to yield predominantly the 3-substituted or 3,5-disubstituted products.
Table 3: Directing Effects of Substituents on the Benzonitrile Ring
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -O-CH₂CH₂N(Et)₂ | 4 | Electron-Donating (Resonance) | Activating | ortho, para |
| -C≡N | 1 | Electron-Withdrawing (Inductive & Resonance) | Deactivating | meta |
| Overall Prediction | - | Dominated by the activating alkoxy group | Activated | Substitution at positions 3 and 5 |
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is a less common reaction for simple aromatic rings and typically requires specific conditions. wikipedia.org For an SₙAr reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (such as a halide). byjus.commasterorganicchemistry.com
The parent molecule, this compound, is not a suitable substrate for SₙAr as it lacks a leaving group on the aromatic ring. While the nitrile group is electron-withdrawing, it is not typically sufficient on its own to activate the ring for substitution of, for example, a hydride ion. A hypothetical derivative, such as 2-chloro-4-[2-(diethylamino)ethoxy]benzonitrile, would still be a poor substrate because the electron-withdrawing nitrile group is not in an activating (ortho or para) position relative to the chlorine leaving group. For SₙAr to become feasible, a derivative with a leaving group at the 3- or 5-position and an additional strong electron-withdrawing group (e.g., a nitro group) at an ortho or para position to that leaving group would be required.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 2 Diethylamino Ethoxy Benzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A complete NMR analysis of 4-[2-(diethylamino)ethoxy]benzonitrile would provide detailed information about its atomic connectivity and spatial arrangement.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for the initial structural assessment. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), signal integrations (proportional to the number of protons), and coupling patterns (J-coupling), which indicate adjacent protons. The ¹³C NMR spectrum would show the number of unique carbon atoms and their chemical shifts, providing insight into their electronic environments.
Predicted ¹H NMR Chemical Shifts for this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to -CN) | ~7.6 | Doublet | 2H |
| Aromatic (ortho to -O) | ~7.0 | Doublet | 2H |
| -O-CH₂ -CH₂-N- | ~4.1 | Triplet | 2H |
| -O-CH₂-CH₂ -N- | ~2.9 | Triplet | 2H |
| -N-(CH₂ -CH₃)₂ | ~2.7 | Quartet | 4H |
| -N-(CH₂-CH₃ )₂ | ~1.1 | Triplet | 6H |
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic (C-O) | ~162 |
| Aromatic CH (ortho to -CN) | ~134 |
| Aromatic CH (ortho to -O) | ~115 |
| Quaternary Aromatic (C-CN) | ~105 |
| Cyano (-CN) | ~119 |
| -O-CH₂ -CH₂-N- | ~66 |
| -O-CH₂-CH₂ -N- | ~52 |
| -N-(CH₂ -CH₃)₂ | ~48 |
| -N-(CH₂-CH₃ )₂ | ~12 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would confirm the connectivity within the ethyl groups of the diethylamino moiety and the ethoxy chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For example, correlations would be expected between the protons of the -O-CH₂- group and the aromatic carbon attached to the oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively flexible molecule like this, it could reveal through-space interactions that might indicate preferred conformations.
Solid-State NMR Spectroscopy
Solid-state NMR (ssNMR) spectroscopy could provide valuable information about the structure, conformation, and dynamics of this compound in the solid state. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. However, no published solid-state NMR data for this compound are currently available.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Techniques
Both ESI-MS and APCI-MS are soft ionization techniques that are well-suited for analyzing polar molecules like this compound.
ESI-MS: In positive ion mode, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺. The high-resolution measurement of this ion would allow for the determination of the elemental formula.
APCI-MS: APCI-MS is another suitable technique that would also likely generate the protonated molecule [M+H]⁺. The choice between ESI and APCI would depend on the specific sample and instrument conditions.
Expected High-Resolution Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 219.1543 |
Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments would be performed on the protonated molecule [M+H]⁺ to induce fragmentation. The resulting fragment ions provide valuable structural information.
A plausible fragmentation pathway would involve the cleavage of the ethoxy side chain. A key fragmentation would likely be the loss of the diethylamino group or cleavage of the ether bond, leading to characteristic fragment ions that would confirm the connectivity of the molecule. The analysis of these fragmentation patterns is essential for the unequivocal confirmation of the structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. americanpharmaceuticalreview.com For this compound, these methods provide detailed insights into the characteristic frequencies of its functional groups and can offer information regarding its conformational isomers.
Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts: the p-substituted benzene (B151609) ring, the nitrile group, the ether linkage, and the diethylamino group. Each of these moieties exhibits characteristic absorption and scattering bands.
The nitrile (C≡N) stretching vibration is one of the most distinct features in the vibrational spectrum of benzonitrile (B105546) derivatives. indexcopernicus.comnii.ac.jp It typically appears as a sharp, intense band in the IR spectrum and a strong, polarized band in the Raman spectrum in the region of 2220-2240 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the benzene ring. researchgate.net In this compound, the electron-donating nature of the alkoxy group is expected to cause a slight shift in this frequency compared to unsubstituted benzonitrile.
The aromatic ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the benzene ring are typically observed in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the ring usually appear as a series of bands between 1400 and 1600 cm⁻¹. For p-substituted benzenes, specific patterns of overtone and combination bands in the 1660-2000 cm⁻¹ region of the IR spectrum can also be diagnostic of the substitution pattern.
The ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically the more intense of the two in the IR spectrum and is expected to be found in the 1200-1250 cm⁻¹ region. The symmetric stretch is often weaker in the IR but may be more prominent in the Raman spectrum, appearing around 1020-1050 cm⁻¹.
The diethylamino group also contributes to the vibrational spectrum. The C-N stretching vibrations of the tertiary amine are expected in the 1000-1250 cm⁻¹ range, often coupled with other vibrations. The various C-H stretching and bending modes of the ethyl groups will be present in the typical aliphatic C-H stretching region (2850-2970 cm⁻¹) and bending regions (around 1375 cm⁻¹ and 1450 cm⁻¹).
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Nitrile (C≡N) | Stretching | 2220-2240 | Strong, Sharp | Strong, Polarized |
| Aromatic Ring | C-H Stretching | 3000-3100 | Medium to Weak | Medium |
| C=C Stretching | 1400-1600 | Medium to Strong | Strong | |
| Ether (C-O-C) | Asymmetric Stretching | 1200-1250 | Strong | Weak |
| Symmetric Stretching | 1020-1050 | Weak | Medium | |
| Diethylamino | C-N Stretching | 1000-1250 | Medium | Medium |
| Alkyl Chains | C-H Stretching | 2850-2970 | Strong | Strong |
| C-H Bending | 1375, 1450 | Medium | Medium |
Conformational Analysis via Vibrational Signatures
The flexible ethoxy and diethylamino side chains of this compound allow for the existence of multiple conformational isomers in the gas and liquid phases. These different conformers, arising from rotations around the C-O and C-N bonds, can, in principle, be distinguished by vibrational spectroscopy. Each conformer will have a unique set of vibrational frequencies, and the observed spectrum is a population-weighted average of the spectra of all contributing conformers.
In studies of similar flexible molecules, such as 2-methoxybenzaldehyde (B41997) and 4-ethoxybenzaldehyde, variations in the vibrational spectra have been correlated with different conformational states. mdpi.com For this compound, changes in the dihedral angles of the ethoxy bridge could influence the vibrational coupling between the benzene ring and the diethylamino group, leading to shifts in the positions and intensities of certain bands. Temperature-dependent IR and Raman studies can be particularly informative, as changes in temperature will alter the equilibrium populations of the different conformers, leading to observable changes in the vibrational spectra.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Electronic spectroscopy provides valuable information about the electronic structure and excited-state properties of molecules. For this compound, UV-Vis absorption and fluorescence spectroscopy are instrumental in characterizing its electronic transitions and probing the influence of its donor-acceptor architecture.
Analysis of Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene ring. The presence of the electron-donating diethylaminoethoxy group at the para position to the electron-withdrawing nitrile group creates a "push-pull" system. This electronic configuration leads to a significant red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzonitrile. researchgate.net
The primary absorption band, corresponding to the transition to the first excited singlet state (S₁), is expected to show a significant charge-transfer character. In this transition, electron density is moved from the donor (diethylaminoethoxy group) to the acceptor (nitrile group) through the π-system of the benzene ring. A second, more intense absorption band at a shorter wavelength, corresponding to the transition to the S₂ state, is also anticipated, which is a common feature in many substituted benzenes.
The table below summarizes the expected electronic transitions for this compound based on data from related aminobenzonitriles.
| Transition | Description | Expected λmax (nm) | Molar Absorptivity (ε) |
| S₀ → S₁ | π→π* with charge-transfer character | ~280-320 | Moderate |
| S₀ → S₂ | π→π* (locally excited state) | ~230-260 | High |
The solvent environment can have a pronounced effect on the position of the absorption bands (solvatochromism). In more polar solvents, the charge-transfer band is expected to shift to longer wavelengths due to the stabilization of the more polar excited state relative to the ground state.
Fluorescence spectroscopy probes the emission from the excited state back to the ground state. For molecules with significant charge-transfer character in their excited states, a large Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) is often observed. The fluorescence spectrum of this compound is expected to be highly sensitive to solvent polarity, a hallmark of intramolecular charge transfer phenomena.
Intramolecular Charge Transfer (ICT) State Investigations in Related Aminobenzonitriles
The photophysics of aminobenzonitriles, particularly 4-(dimethylamino)benzonitrile (B74231) (DMABN), has been a subject of intense research for decades due to the phenomenon of dual fluorescence. dtic.milnih.gov In polar solvents, DMABN exhibits two fluorescence bands: a "normal" band at shorter wavelengths and an "anomalous" band at longer wavelengths. dtic.mil This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. dtic.mil
Upon photoexcitation to a locally excited (LE) state, the molecule can undergo a conformational change, involving the twisting of the dimethylamino group relative to the benzene ring. acs.orgdiva-portal.org This twisting leads to a highly polar TICT state, which is stabilized in polar solvents and emits at a lower energy (longer wavelength). dtic.milacs.orgdiva-portal.org The dual fluorescence arises from the emission from both the LE and TICT states. dtic.milrsc.orgresearchgate.net
Given its structural similarity to DMABN, this compound is also expected to exhibit ICT characteristics. The presence of the flexible diethylamino group would allow for the necessary twisting to form a TICT state. The longer and more flexible ethoxy linker might influence the dynamics of this process. Studies on related compounds have explored how the structure of the amino group and the presence of other substituents affect the formation and stability of the ICT state. acs.org For instance, increasing the size of the alkyl groups on the nitrogen atom can influence the pre-twist in the ground state and the energetics of the twisting process in the excited state. acs.org
Time-resolved fluorescence spectroscopy would be a key technique to investigate the dynamics of the ICT process in this compound. Such studies on DMABN have revealed the timescale of the conversion from the LE to the ICT state, which is typically in the picosecond range in polar solvents. nih.govacs.org
X-ray Crystallography of Benzonitrile Derivatives
In the solid state, the conformation of flexible molecules like this compound is often locked into a single, low-energy form. The planarity of the benzonitrile core is a common feature, although the side chains may adopt various conformations to optimize packing efficiency. nih.gov For instance, in the crystal structure of 3-(2-Hydroxybenzylideneamino)benzonitrile, the molecule is nearly planar. nih.gov
Intermolecular interactions play a crucial role in the crystal engineering of benzonitrile derivatives. The nitrile group is a good hydrogen bond acceptor, and in the presence of suitable donors (e.g., -OH or -NH groups), it can form strong hydrogen bonds that direct the crystal packing. nih.gov In the absence of strong hydrogen bond donors, weaker interactions such as C-H···N, C-H···π, and π-π stacking interactions often dominate. researchgate.net The aromatic rings can engage in π-π stacking, where the rings are arranged in either a face-to-face or offset fashion.
The presence of the diethylaminoethoxy side chain in this compound would likely introduce additional complexity to the crystal packing. The flexible chain could adopt a conformation that allows for efficient space-filling and the formation of weak C-H···O or C-H···N interactions. Studies on bisazomethine dyes with diethylamino and alkoxy substitutions have shown that the length of the alkoxy chain can systematically alter the interlayer distance in the crystal lattice without significantly changing the two-dimensional stacking arrangement of the molecular layers. rsc.org This suggests that the side chain in this compound could play a significant role in modulating the crystal structure.
The table below provides examples of crystallographic data for some benzonitrile derivatives, illustrating typical unit cell parameters and space groups.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-(2-Hydroxybenzylideneamino)benzonitrile | Orthorhombic | Pna2₁ | 26.397 | 3.9211 | 10.773 | 90 | nih.gov |
| 2-[2-(Benzyloxy)benzylidene]malononitrile | Triclinic | P-1 | 7.9318 | 8.8021 | 10.7797 | 78.892 | researchgate.net |
| 2-Bromo-4-methylbenzonitrile | Monoclinic | P2₁/c | 12.345 | 3.968 | 17.589 | 108.99 | researchgate.net |
Single Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry
No single-crystal X-ray diffraction studies for this compound have been found in the searched literature. Consequently, crystallographic data tables, including parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. Information on bond lengths, bond angles, and torsion angles, which are essential for defining the absolute structure and molecular geometry, remains undetermined.
Crystal Packing Analysis and Intermolecular Interactions
In the absence of a determined crystal structure, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, for this compound cannot be conducted.
Hirshfeld Surface Analysis and Quantitative Assessment of Crystal Interactions
A Hirshfeld surface analysis, which is a method to visualize and quantify intermolecular interactions within a crystal, is contingent on the availability of crystallographic information files (CIF) from single-crystal X-ray diffraction experiments. As no such data has been found for this compound, a quantitative assessment of its crystal interactions through this method is not possible.
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of published scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the availability of advanced computational chemistry methods, detailed studies focusing on its molecular behavior, including quantum chemical calculations and molecular dynamics simulations as specified, have not been prominently documented in accessible research.
Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to predict molecular structures, electronic properties, and spectroscopic signatures. Similarly, Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of molecules in different environments, such as in solution.
For many related compounds, extensive computational data is available. For instance, the closely related analogue, 4-(N,N-dimethylamino)benzonitrile (DMABN), has been the subject of numerous theoretical studies. These investigations have explored its geometry, electronic structure, and the nature of its excited states, largely due to its interesting photophysical properties. However, the substitution of the dimethylamino group with a diethylamino group introduces changes in steric bulk and electronic character that would uniquely influence the computational results for this compound.
The requested detailed analysis, encompassing specific data on geometry optimization, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps, predicted spectroscopic data (NMR, UV-Vis, IR), and conformational landscapes in solution for this compound, necessitates dedicated computational studies. Without such studies being present in the scientific literature, it is not possible to provide the specific, data-rich article as requested. The generation of such detailed and scientifically accurate information would require original research using specialized software and computational resources.
Therefore, while the framework for such a computational investigation is well-established, the specific application to this compound and the resulting data are not currently available in the public domain of scientific research. This highlights a potential area for future research within the field of computational chemistry to characterize this and other similarly under-documented chemical compounds.
Computational Chemistry and Theoretical Investigations of 4 2 Diethylamino Ethoxy Benzonitrile S Molecular Behavior
Molecular Dynamics (MD) Simulations
Solvent Effects on Molecular Properties
The surrounding solvent medium can significantly influence the behavior of a solute molecule by altering its geometric structure, electronic distribution, and spectroscopic properties. Computational chemistry provides powerful tools to investigate these solvent effects, which can be broadly categorized into non-specific (bulk) and specific (local) interactions. Non-specific interactions are typically modeled using continuum solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric. Specific interactions, like hydrogen bonding, often require the inclusion of explicit solvent molecules in the quantum mechanical calculation.
While specific computational studies on 4-[2-(Diethylamino)ethoxy]benzonitrile are not extensively available in the reviewed literature, the impact of solvents on its molecular properties can be inferred from theoretical and experimental investigations of structurally related compounds, such as benzonitrile (B105546) and 4-(N,N-dimethylamino)benzonitrile (DMABN).
For the parent molecule, benzonitrile, studies have shown that its electronic polarizability is only slightly affected by the dielectric nature of the solvent. researchgate.netznaturforsch.com This suggests that the resonance interaction between the π-electrons of the phenyl ring and the cyano group is not heavily influenced by the bulk solvent environment. researchgate.netznaturforsch.com Investigations using various aprotic solvents with different dielectric constants have demonstrated minimal changes in the static and dynamic electronic polarizability of benzonitrile. researchgate.netznaturforsch.com
| Solvent | Dielectric Constant (ε) | Static Electronic Polarizability of Benzonitrile (α₀ / 10⁻²⁴ cm³) |
| Carbon Tetrachloride (CCl₄) | 2.24 | ~12.3 |
| Tetrahydrofuran (THF) | 7.58 | ~12.4 |
| Cyclohexane (C₆H₁₂) | 2.02 | ~12.2 |
| Acetonitrile (B52724) (CH₃CN) | 37.5 | ~12.5 |
| Note: Data is for the related compound Benzonitrile and is illustrative of the types of properties investigated in solvent effect studies. researchgate.netznaturforsch.com |
More pronounced solvent effects are observed in molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), which is a closer structural analog to this compound. DMABN is a classic example of a molecule exhibiting dual fluorescence, a phenomenon highly sensitive to solvent polarity. nih.govnih.gov In nonpolar solvents, DMABN typically shows a single fluorescence band from a locally excited (LE) state. However, in polar solvents, a second, red-shifted emission band appears, which is attributed to a twisted intramolecular charge transfer (TICT) state. nih.gov
Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating this behavior. nih.gov These calculations show that in the excited state, there is a significant charge transfer from the amino group to the benzonitrile moiety. Polar solvents stabilize the highly polar TICT state more than the less polar LE state, lowering its energy and facilitating its formation. nih.govnih.gov The diethylaminoethoxy substituent in this compound would also be expected to act as a strong electron donor, suggesting that this compound may exhibit similar solvatochromic and dual fluorescence properties dependent on the stabilization of a charge-transfer excited state by polar solvents.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or molecular properties of compounds with their physicochemical properties through mathematical equations. nih.govresearchgate.net These models are invaluable in materials science and drug discovery for predicting the properties of new or untested compounds, thereby saving time and resources. researchgate.net
A typical QSPR study involves several key steps:
Data Set Compilation: A set of molecules with known experimental values for a specific property is collected.
Molecular Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) features. ijera.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the calculated descriptors to the property of interest. nih.gov
Model Validation: The predictive power and robustness of the model are rigorously tested using internal and external validation techniques.
While no specific QSPR models for this compound were identified in the surveyed literature, such models could be developed to predict a variety of its important physicochemical properties. For instance, a QSPR model could predict properties like boiling point, water solubility (logS), or the n-octanol/water partition coefficient (logP), which are crucial for chemical process design and environmental fate assessment.
| Predicted Property | Relevant Molecular Descriptors (Examples) | Potential Application |
| Boiling Point | Molecular Weight, Topological Polar Surface Area (TPSA), Van der Waals Volume | Chemical engineering, process optimization |
| Water Solubility (logS) | LogP, Number of Hydrogen Bond Acceptors/Donors, TPSA | Environmental science, formulation development |
| Partition Coefficient (logP) | Molar Refractivity, TPSA, Sum of atomic polarizabilities | Pharmacology, environmental toxicology |
| Molar Refractivity | Molecular Volume, Number of atoms, Electronic Energy | Characterization of intermolecular forces |
| This table is illustrative of how a QSPR study for this compound or related compounds could be structured. |
To create a QSPR model for a series of alkoxybenzonitrile derivatives, including this compound, one would calculate descriptors such as those listed above. By correlating these descriptors with experimentally determined properties, a predictive equation could be generated, enabling the rapid estimation of properties for other, similar molecular structures.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a fundamental tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This provides deep insights into reaction pathways, activation energies, and reaction rates.
Key computational techniques for reaction mechanism studies include:
Geometry Optimization: Algorithms are used to find the lowest energy structures (stationary points) for reactants, products, and intermediates on the PES.
Transition State (TS) Searching: Specialized algorithms are employed to locate the saddle point on the PES that represents the transition state—the point of maximum energy along the minimum energy reaction pathway.
Frequency Calculations: These are performed to characterize the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.
No specific reaction mechanism studies involving this compound have been detailed in the available literature. However, a plausible reaction to investigate computationally would be the acid-catalyzed hydrolysis of the nitrile group to form the corresponding amide. This is a fundamental reaction in organic chemistry.
A theoretical investigation of this reaction would proceed as follows:
| Computational Step | Description | Information Gained |
| 1. Reactant Optimization | Optimize the geometries of this compound, H₃O⁺, and water molecules. | Energies and structures of the starting materials. |
| 2. Transition State Search | Locate the transition state for the nucleophilic attack of water on the protonated nitrile carbon. | Geometry of the transition state and the activation energy barrier for the rate-determining step. |
| 3. TS Frequency Analysis | Calculate vibrational frequencies at the transition state geometry. | Confirmation of the transition state (one imaginary frequency) and its vibrational mode. |
| 4. IRC Calculation | Follow the reaction path from the transition state forwards and backwards. | Confirmation that the TS connects the reactants (protonated nitrile and water) to the intermediate (imidic acid). |
| 5. Intermediate/Product Optimization | Optimize the geometries of all subsequent intermediates and the final amide product. | Full reaction energy profile, determining the overall thermodynamics of the reaction. |
Advanced Analytical Methodologies and Quality Control for Benzonitrile Compounds
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is the cornerstone of separation science and is indispensable for analyzing complex mixtures, determining the purity of compounds, and quantifying known components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized chromatographic techniques for the quality control of pharmaceutical intermediates.
HPLC is a primary technique for assessing the purity and assay of non-volatile and thermally stable compounds like 4-[2-(Diethylamino)ethoxy]benzonitrile. The development of a robust, stability-indicating HPLC method is a critical step in the quality control process. chromatographyonline.comvscht.cz
Method development for an aromatic nitrile typically begins with a reversed-phase (RP-HPLC) approach, which separates compounds based on their hydrophobicity. chromatographyonline.com Key parameters are systematically optimized to achieve adequate separation between the main compound and any potential process impurities or degradation products. chromatographyonline.com
Column Selection : A C18 stationary phase is a common starting point due to its versatility in retaining a wide range of organic molecules.
Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to resolve compounds with varying polarities. nih.govsielc.com
Detection : The aromatic benzonitrile (B105546) structure contains a strong chromophore, making UV detection a suitable and sensitive choice. actascientific.comresearchgate.net The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity. actascientific.com
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. actascientific.comich.orgeuropa.eu Validation confirms the method's linearity, precision, accuracy, specificity, and sensitivity. actascientific.comich.org
| Validation Parameter | Description | Typical Acceptance Criteria (as per ICH Q2(R1)) ich.org |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | Peak purity of analyte peak; baseline resolution from impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.998. researchgate.net |
| Accuracy | The closeness of test results to the true value. | Percent recovery typically within 98.0% to 102.0%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. waters.comchromatographyonline.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. researchgate.netwaters.comchromatographyonline.com |
Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com In the context of this compound synthesis, its primary roles are the quantification of residual volatile solvents and the monitoring of reaction progress. researchgate.netpeerj.com
Organic solvents used during synthesis and purification (e.g., toluene (B28343), acetonitrile, heptane) must be controlled to within strict limits defined by ICH Q3C guidelines. researchgate.netresearchgate.net Headspace GC coupled with a Flame Ionization Detector (FID) is a highly sensitive and standard method for this purpose. researchgate.netscispace.com This technique involves heating the sample in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC system, preventing contamination of the system with the non-volatile main compound. scispace.com
GC can also be used for real-time or near-real-time monitoring of chemical reactions. hidenanalytical.com By taking aliquots from the reaction mixture at various time points, GC analysis can track the depletion of starting materials and the formation of the desired product, allowing for optimization of reaction conditions such as temperature, pressure, and catalyst loading. hidenanalytical.comchromforum.org
| Parameter | Typical Condition |
|---|---|
| Technique | Headspace GC with Flame Ionization Detection (FID) scispace.com |
| Column | HP-Innowax polyethylene (B3416737) glycol (30 m × 250 µm × 0.25 µm) or similar polar capillary column researchgate.net |
| Carrier Gas | Nitrogen or Helium researchgate.netlibretexts.org |
| Injector Temperature | 140-250 °C scispace.com |
| Oven Program | Temperature gradient (e.g., 50 °C held for 5 min, ramped to 220 °C) |
| Detector Temperature | 250 °C scispace.com |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information and are powerful tools for impurity identification and structural elucidation. nih.govijprajournal.com
Impurity profiling—the identification and quantification of all impurities in a drug substance—is a critical regulatory requirement. ijprajournal.com Mass spectrometry (MS) coupled with chromatography is the definitive technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. ijprajournal.com It is ideal for identifying volatile and semi-volatile organic impurities that may arise during the synthesis of this compound. thermofisher.comrsc.org The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. hidenanalytical.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile tool in modern pharmaceutical analysis. nih.gov It is suitable for a much broader range of compounds than GC-MS, including non-volatile, polar, and thermally labile impurities. nih.gov LC-MS can generate precise molecular weight information and, through tandem MS (MS/MS) experiments, detailed structural fragments, enabling the elucidation of unknown impurity structures formed during synthesis or degradation. nih.gov
| Technique | Applicable Impurities | Strengths | Limitations |
|---|---|---|---|
| GC-MS | Volatile/Semi-volatile (e.g., residual solvents, starting material fragments, certain by-products) | Excellent separation for volatile compounds; extensive spectral libraries for identification. hidenanalytical.com | Not suitable for non-volatile or thermally unstable compounds. |
| LC-MS | Wide range: non-volatile, polar, high molecular weight, thermally labile compounds (e.g., complex by-products, oligomers, degradation products) | Broad applicability; provides molecular weight and structural data (MS/MS); high sensitivity. nih.gov | Mobile phase components can cause ion suppression. |
Liquid Chromatography-Ultraviolet Detection (LC-UV) is the most fundamental and widely used hyphenated technique. As discussed in the HPLC section, a UV detector is coupled to the LC system for quantitative analysis. waters.com The use of a Photo Diode Array (PDA) detector enhances this capability by acquiring a full UV spectrum for each peak. This allows for the assessment of peak purity and can aid in the tentative identification of chromophore-containing impurities by comparing their spectra to that of the main compound. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a pinnacle in structural analysis, directly linking the separation power of HPLC with the definitive structure elucidation capability of NMR spectroscopy. wisdomlib.orgglobalresearchonline.net This technique allows for the acquisition of detailed NMR spectra (¹H, ¹³C, 2D-NMR) on compounds as they elute from the HPLC column, either in a continuous "on-flow" mode or a "stopped-flow" mode where the elution is paused to allow for longer acquisition times on a specific peak. globalresearchonline.net LC-NMR is exceptionally powerful for unambiguously identifying the structure of unknown impurities or metabolites without the need for time-consuming offline isolation. nih.govwisdomlib.orgresearchgate.net
| Technique | Primary Information Provided | Application in Quality Control |
|---|---|---|
| LC-UV/PDA | Quantitative data (concentration); UV spectrum | Assay and purity determination; peak purity analysis. nih.gov |
| LC-MS | Molecular weight; structural fragments (MS/MS) | Impurity identification and profiling; analysis of degradation products. nih.gov |
| LC-NMR | Unambiguous molecular structure (connectivity, stereochemistry) | Definitive structure elucidation of unknown impurities and metabolites. wisdomlib.orgwisdomlib.org |
Titrimetric and Elemental Analysis for Compound Characterization
While modern chromatographic and spectroscopic techniques provide detailed information, classical analytical methods remain crucial for the fundamental characterization of new chemical entities.
Elemental Analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur or halogens) in a sample. accessengineeringlibrary.comvelp.com This is typically done via combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. velp.com The results are used to confirm that the empirical formula of the synthesized compound matches the theoretical composition, providing a fundamental check of its identity and purity.
| Element | Theoretical Mass % | Found Mass % (Example) |
|---|---|---|
| Carbon (C) | 71.53% | 71.49% |
| Hydrogen (H) | 8.31% | 8.35% |
| Nitrogen (N) | 12.83% | 12.79% |
| Oxygen (O) | 7.33% | 7.37% |
Concluding Remarks and Future Research Perspectives on 4 2 Diethylamino Ethoxy Benzonitrile
Unexplored Chemical Space and Synthetic Challenges
The exploration of chemical space around the 4-[2-(Diethylamino)ethoxy]benzonitrile scaffold is far from complete. While the synthesis of its close analogue, 4-[2-(dimethylamino)ethoxy]benzonitrile, is documented, often as an intermediate for pharmaceuticals, the routes present challenges that invite modern synthetic innovation. google.comgoogleapis.com
Synthetic Routes and Inherent Challenges: The primary synthesis of such compounds often involves the Williamson ether synthesis, reacting a cyanophenol with a dialkylaminoethyl halide, or the nucleophilic aromatic substitution of an activated aryl halide like 4-chlorobenzonitrile (B146240) with a dialkylaminoethanol. google.com Each approach carries specific challenges:
Williamson Ether Synthesis: This classic method requires a strong base to deprotonate the phenolic hydroxyl group. The choice of base and solvent is critical to avoid side reactions and maximize yield. numberanalytics.com Challenges include potential hydrolysis of the nitrile group under harsh basic conditions and the use of toxic reagents like 2-chloroethyldiethylamine. google.com
Nucleophilic Aromatic Substitution: Using a starting material like 4-chlorobenzonitrile requires forcing conditions (high temperature, strong base) as the nitrile group, while electron-withdrawing, may not provide sufficient activation for the substitution to proceed efficiently. google.com
Safety and Sustainability: Some established procedures for related compounds have employed hazardous materials such as Raney nickel, high-pressure hydrogen, and toxic gases, creating significant safety and environmental concerns. googleapis.com Developing greener and safer synthetic protocols is a paramount challenge.
The following table outlines a comparative analysis of potential synthetic strategies, highlighting areas for future optimization.
| Synthetic Strategy | Key Reagents | Typical Conditions | Potential Challenges & Unexplored Areas |
| Williamson Ether Synthesis | 4-Cyanophenol, 2-(Diethylamino)ethyl chloride | Strong base (e.g., NaH, KOtBu), Polar aprotic solvent (e.g., DMF, DMSO) numberanalytics.com | Nitrile hydrolysis, Optimization of base/solvent for selectivity, Use of phase-transfer catalysts, Microwave-assisted synthesis. numberanalytics.com |
| Nucleophilic Aromatic Substitution | 4-Chlorobenzonitrile, 2-(Diethylamino)ethanol | Strong base (e.g., NaH, NaOMe), High temperature | Catalyst development (e.g., copper- or palladium-based catalysts) for milder conditions, Investigation of solvent effects. google.com |
| Alternative Routes | 4-Fluorobenzonitrile, 2-(Diethylamino)ethanol | Base-mediated reaction | Broader substrate scope, one-pot procedures from different starting materials. google.com |
Unexplored Chemical Space: The true potential lies in using this compound as a building block. The unexplored chemical space includes:
Ring Functionalization: Introducing additional substituents onto the benzonitrile (B105546) ring could modulate electronic properties, steric hindrance, and intermolecular interactions.
Amine Modification: Quaternization of the diethylamino group to create ionic liquids or phase-transfer catalysts represents an unexamined avenue.
Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate novel heterocyclic systems.
Potential for Novel Functional Material Development
The molecular architecture of this compound is intrinsically suited for applications in materials science. Benzonitrile derivatives are known to be valuable components in organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.netrsc.org The combination of electron-donating and electron-withdrawing moieties within the same molecule is a key design principle for many functional organic materials. rsc.org
The distinct functional groups within the molecule could contribute to desirable material properties as detailed in the table below.
| Structural Motif | Potential Contribution to Material Properties | Potential Applications |
| Benzonitrile Group | Electron-withdrawing nature, contributes to charge transport properties, potential for fluorescence. ontosight.ai | Organic electronics (OLEDs, organic semiconductors), optical materials. researchgate.netontosight.ai |
| Alkoxy Bridge | Introduces flexibility, influences molecular packing and solubility, acts as an electron-donating group. | Polymer chemistry, liquid crystals, soluble organic electronics. |
| Diethylamino Group | Acts as an electron-donor, can interact with metal ions, provides a site for protonation or quaternization to tune properties. | Chemsensors, stimuli-responsive materials, charge-transfer complexes. |
| Aromatic Ring | Provides a rigid scaffold, participates in π-π stacking interactions, crucial for electronic conjugation. chemrxiv.org | Organic conductors, liquid crystals, porous organic frameworks. |
Future research should focus on synthesizing oligomers and polymers incorporating this moiety to explore their photophysical and electronic properties. Its potential as a host material in OLEDs or as a component in thermally activated delayed fluorescence (TADF) emitters warrants investigation. rsc.org Furthermore, the tertiary amine offers a handle for creating pH-responsive materials or for coordination with metal ions to form novel coordination polymers or metal-organic frameworks (MOFs).
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The complexity of exploring chemical space and optimizing reactions makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). nih.govbeilstein-journals.org For a molecule like this compound, computational methods can significantly accelerate its research and development lifecycle.
Predictive Modeling: AI/ML algorithms can be trained on large datasets to predict a wide range of molecular properties. nih.gov This includes physicochemical properties (solubility, boiling point), pharmacokinetic profiles (ADME - absorption, distribution, metabolism, excretion), and potential toxicity. nih.gov Such predictions can prioritize experimental efforts and guide the design of derivatives with improved characteristics.
Synthesis Optimization: One of the most promising applications of ML is in the optimization of synthetic reactions. beilstein-journals.orgchemrxiv.org By analyzing vast reaction databases, ML models can predict the optimal conditions (catalyst, solvent, temperature, base) to maximize the yield of this compound, potentially identifying novel and more efficient synthetic routes that a human chemist might not consider. beilstein-journals.org
Generative Models for Discovery: Generative AI models can design entirely new molecules based on a desired set of properties. bioworld.comneurosciencenews.com Starting with the this compound scaffold, these models could generate thousands of virtual derivatives and predict which ones are most likely to possess high efficiency as OLED emitters or other desired material functions. This approach allows for a targeted exploration of the vast chemical space, making the discovery process more efficient. bioworld.com
| AI/ML Application Area | Specific Task for this compound | Expected Outcome |
| Property Prediction | Predict ADME/Tox, solubility, and electronic properties (e.g., HOMO/LUMO levels). nih.gov | Rapid screening of the molecule and its derivatives for suitability in pharmaceutical or materials science applications. |
| Reaction Optimization | Predict optimal conditions for Williamson ether synthesis or nucleophilic substitution. chemrxiv.org | Increased reaction yields, reduced side products, and discovery of more sustainable synthetic pathways. |
| Generative Design | Generate novel derivatives with optimized properties for specific applications (e.g., TADF materials). neurosciencenews.com | Identification of high-potential candidate molecules for synthesis and experimental validation. |
| Data Mining | Analyze scientific literature and patents for hidden relationships and un-reported properties. | Uncovering new research hypotheses and potential applications for the compound. |
Collaborative Research Opportunities and Interdisciplinary Studies
Realizing the full potential of this compound requires a departure from siloed research efforts. Its multifaceted nature calls for synergistic collaborations across various scientific disciplines. The journey from designing a molecule to creating a functional material is inherently interdisciplinary. kit.edu
Synthetic Chemistry & Computational Chemistry: Synthetic chemists can collaborate with computational chemists to leverage AI/ML tools for reaction optimization and the design of new derivatives. The computational predictions can guide the experimental work, making it more targeted and efficient.
Materials Science & Organic Chemistry: A partnership between materials scientists and organic chemists is crucial for developing novel functional materials. kit.edu Chemists can synthesize the target compounds and their analogues, while materials scientists can characterize their physical properties and fabricate and test devices (e.g., OLEDs, sensors).
Biochemistry & Medicinal Chemistry: Given that the dimethyl analogue is a pharmaceutical intermediate, exploring the biological activity of this compound and its derivatives is a logical step. smolecule.com Collaboration with biochemists and pharmacologists could uncover potential therapeutic applications, guided by AI-based activity predictions.
Chemical Engineering & Green Chemistry: To address the synthetic challenges, chemical engineers can work with chemists to scale up optimized, sustainable reaction protocols, moving from lab-scale synthesis to industrially viable processes.
The following table outlines potential interdisciplinary projects centered around this molecule.
| Collaborating Disciplines | Interdisciplinary Research Goal | Key Activities |
| Synthetic Chemistry & Materials Science | Development of novel organic electronic materials. kit.edu | Synthesis of a library of benzonitrile derivatives; fabrication and testing of OLED or sensor prototypes. |
| Computational Chemistry & Organic Chemistry | AI-driven discovery of next-generation molecules. beilstein-journals.org | Use of generative models to design target structures; ML-guided synthesis optimization; experimental validation. |
| Medicinal Chemistry & Biochemistry | Exploration of potential biological activities. | In-silico screening for protein binding; in-vitro assays to determine biological effects. |
| Green Chemistry & Chemical Engineering | Development of a sustainable industrial synthesis. | Designing catalytic and solvent-free reaction conditions; process modeling and scale-up studies. |
Q & A
Q. What synthetic strategies are recommended for preparing 4-[2-(Diethylamino)ethoxy]benzonitrile with high purity?
To synthesize this compound, multi-step protocols involving nucleophilic substitution and coupling reactions are commonly employed. For example, the introduction of the diethylaminoethoxy group can be achieved via reaction of a phenolic intermediate with 2-(diethylamino)ethyl chloride in the presence of a base like cesium carbonate, as described in similar syntheses . Purification often requires silica gel column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization to isolate the product as a solid. Critical steps include monitoring reaction progress via TLC and confirming purity through HPLC (>95%) .
Q. How can researchers ensure accurate characterization of this compound using spectroscopic methods?
Key characterization methods include:
- NMR spectroscopy : 1H/13C NMR can resolve structural features, such as the benzonitrile moiety (δ ~7.5–8.0 ppm for aromatic protons) and the diethylaminoethoxy chain (δ ~3.5–4.0 ppm for OCH2 and δ ~1.0–1.5 ppm for CH3 groups) . For isomer mixtures (e.g., E/Z configurations in related compounds), integration of proton signals or 2D NOESY can clarify stereochemistry .
- High-resolution mass spectrometry (HRMS) : ESI/MS or MALDI-TOF provides exact mass confirmation (e.g., calculated vs. observed [M+H]+) .
- FT-IR : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .
Q. What safety precautions are essential when handling this compound?
Based on safety data for structurally similar compounds:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Store in airtight containers at 0–6°C to prevent degradation .
- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the ethoxy group introduction?
By-product formation (e.g., over-alkylation or elimination) can be mitigated by:
- Controlled stoichiometry : Use a slight excess (1.2 equiv) of the diethylaminoethyl halide to favor mono-substitution .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilicity of the phenolic oxygen .
- Temperature modulation : Heating at 60–80°C promotes reactivity while avoiding decomposition .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
Q. How do computational methods validate the electronic effects of the diethylaminoethoxy substituent?
Density functional theory (DFT) calculations can model the electron-donating effects of the diethylaminoethoxy group. For example:
- Hammett parameters : Predict substituent influence on aromatic ring reactivity (σ⁺ values) .
- Molecular electrostatic potential (MEP) maps : Visualize charge distribution, highlighting the electron-rich benzonitrile core and the basic diethylamino group .
- Hydrogen bonding analysis : Crystal structure data (e.g., CCDC 2032776) reveal intermolecular interactions that stabilize the compound in solid-state .
Q. How does the diethylaminoethoxy group influence pharmacological activity in related compounds?
In analogs like amiodarone hydrochloride, the diethylaminoethoxy chain enhances lipid solubility and membrane interaction, improving bioavailability . Structure-activity relationship (SAR) studies suggest:
- Ionic interactions : The protonated diethylamino group binds to phospholipid headgroups in target tissues .
- Metabolic stability : Ethoxy spacers reduce CYP450-mediated oxidation compared to shorter chains .
- In vitro assays : Evaluate cytotoxicity (e.g., MTT assay) and receptor binding (e.g., fluorescence polarization) to quantify activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
